molecular formula C22H26N6O4 B2929860 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide CAS No. 1172705-58-6

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B2929860
CAS No.: 1172705-58-6
M. Wt: 438.488
InChI Key: XQTBHBYNIANVHS-UHFFFAOYSA-N
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Description

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidoindole core with a pyrazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the dimethoxy groups: This step often involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the pyrazole moiety: This can be done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a suitable pyrazole derivative and a palladium catalyst.

    Final acetamide formation: This step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum or tungsten.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins involved in key biological processes.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide: shares structural similarities with other pyrimidoindole and pyrazole derivatives.

    Unique Features: The combination of the pyrimidoindole core with the pyrazole moiety and the specific substitution pattern makes it unique compared to other compounds.

List of Similar Compounds

    Pyrimidoindole derivatives: Compounds with similar core structures but different substituents.

    Pyrazole derivatives: Compounds with similar pyrazole moieties but different core structures.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4/c1-6-28-13(3)15(12(2)26-28)9-23-19(29)10-27-11-24-20-14-7-17(31-4)18(32-5)8-16(14)25-21(20)22(27)30/h7-8,11,25H,6,9-10H2,1-5H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTBHBYNIANVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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